5-Methylpyrimidin-2-amine
Overview
Description
5-Methylpyrimidin-2-amine is a chemical compound with the empirical formula C5H7N3 and a molecular weight of 109.13 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 5-Methylpyrimidin-2-amine has been achieved through a continuous flow process . The process involves three chemical transformations in six sequential continuous flow devices from an economical starting material, 2-cyanoacetamide . The synthesis was substantially improved by using a simplified reaction process, and the reaction time was greatly reduced (from days to minutes), significantly enhancing the mixing and reaction efficiency .Molecular Structure Analysis
The molecular structure of 5-Methylpyrimidin-2-amine consists of a pyrimidine ring with a methyl group and an amino group attached . The structure is stabilized by strong intra-molecular N-H⋯O hydrogen bonds, which generate S (6) loops .Chemical Reactions Analysis
5-Methylpyrimidin-2-amine is involved in various chemical reactions. For instance, it is used in the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 . The reaction involves the use of a continuous flow process with heterogeneous catalysts using H2 as a hydrogen source .Physical And Chemical Properties Analysis
5-Methylpyrimidin-2-amine is a solid compound . It has a molecular weight of 109.13 g/mol and an empirical formula of C5H7N3 .Scientific Research Applications
Synthesis and Characterization
Regioselective Reactions and Crystallography Analysis : Research on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has revealed the regioselective formation of substituted aminopyrimidines, showcasing the utility of 5-methylpyrimidin-2-amine derivatives in synthesizing complex molecules. X-ray crystallography analysis further elucidates the crystalline structures of these compounds, highlighting their potential in detailed molecular studies (Doulah et al., 2014).
Derivative Synthesis for Biological Activities : The synthesis of thiazolo[4,5-d]pyrimidine derivatives from 5-methylpyrimidin-2-amine precursors demonstrates a pathway to new chemical entities with potential antibacterial properties. This synthesis process underscores the compound's role in the development of new therapeutic agents (Etemadi et al., 2016).
Molecular Interactions and Pharmacological Potential
Adenosine Receptor Antagonism : Derivatives of 5-methylpyrimidin-2-amine have been identified as potent and selective antagonists of the A2B adenosine receptor, indicating their significance in pharmacological research and potential therapeutic applications (Vidal et al., 2007).
Serotonin Receptor Agonism : Aminopyrimidine derivatives have emerged as novel 5-HT(1A) agonists from high throughput screening, showcasing the utility of 5-methylpyrimidin-2-amine in discovering new compounds for mental health therapies (Dounay et al., 2009).
Taste Modulation and Food Science
Kokumi Flavor Enhancement : The formation of taste-enhancing derivatives from thiamine, involving 5-methylpyrimidin-2-amine structures, highlights its importance in food science for enhancing flavor profiles. This research opens up new avenues for the creation of savory food additives and flavor enhancers (Brehm et al., 2019).
Safety And Hazards
Future Directions
The future directions for 5-Methylpyrimidin-2-amine involve its use in the development of new therapies . The continuous flow synthesis process used for its production offers significant advantages over traditional batch mode, such as easy scalability, high quality, fast reaction rate, and more environmentally benign process . This suggests that 5-Methylpyrimidin-2-amine and similar compounds will continue to be of interest in pharmaceutical research and development.
properties
IUPAC Name |
5-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNCOBCMWBPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514677 | |
Record name | 5-Methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidin-2-amine | |
CAS RN |
50840-23-8 | |
Record name | 5-Methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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